molecular formula C19H14FNO4 B2865603 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-56-4

5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2865603
CAS No.: 1021134-56-4
M. Wt: 339.322
InChI Key: QLHHBWDRJVSMMQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-56-4) is a synthetic small molecule with a molecular formula of C19H14FNO4 and a molecular weight of 339.32 g/mol. This compound belongs to the 4H-pyran-2-carboxamide class and features a benzyloxy group at the 5-position and a 4-fluorophenyl amide moiety, which are critical for its biological activity and research applications. This compound is of significant research value as a potential inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases reported to be critical for cancer progression . The design of this chemotype is based on the 4-oxo-4H-pyran scaffold, which has been explored in the development of novel therapeutic agents targeting enzymatic pathways involved in disease processes . Researchers investigating kinase signaling pathways, particularly those related to cancer cell proliferation and metastasis, will find this compound particularly useful. The 4H-pyran structural motif present in this compound has demonstrated relevance across multiple research areas beyond kinase inhibition. Related pyran derivatives have been investigated as HIV integrase inhibitors, exploiting the metal-chelating properties of the pyranone core to interact with divalent metal ions in enzyme active sites . Additionally, structurally similar 4H-pyran compounds have shown promising antioxidant and antibacterial activities in experimental models, suggesting potential broader applications in biomedical research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All researchers handling this compound should refer to the Safety Data Sheet and implement appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHBWDRJVSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step procedures that start from simpler building blocks. The following is a simplified outline of one possible synthetic route:

  • Formation of the Pyran Ring: Begin with a suitable precursor such as a substituted phenol which undergoes cyclization to form the pyran ring.

  • Introduction of the Benzyloxy Group: This step involves the etherification of the intermediate with benzyl alcohol, typically in the presence of a strong acid catalyst.

  • Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation, where a suitable carboxylic acid derivative reacts with an amine.

  • Fluorination: The final fluorination step introduces the 4-fluorophenyl group, which might require specific reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

Industrial Production Methods

For industrial-scale production, these reactions must be optimized for high yield and purity. This might involve the use of continuous flow reactors for precise control of reaction conditions or employing green chemistry principles to minimize environmental impact. Techniques such as chromatography or crystallization are often employed for purification at the end of synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidative transformations due to the presence of the benzyloxy group, which is susceptible to attack by oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: Reduction reactions might target the carboxamide group, with agents like lithium aluminum hydride converting it to an amine.

  • Substitution: The aromatic ring with the fluorine substituent is a site for electrophilic aromatic substitution. This could include nitration or halogenation reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as KMnO4 or CrO3 under acidic conditions.

  • Reduction: LiAlH4 or H2/Pd-C under mild conditions.

  • Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the conditions. For example, oxidative cleavage of the benzyloxy group might yield benzaldehyde derivatives, while reduction of the carboxamide yields amine derivatives.

Scientific Research Applications

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has diverse research applications:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Potential inhibitor in enzymatic studies due to its unique structure.

  • Medicine: Explored for its pharmacological potential in drug design, especially for anti-inflammatory or anticancer activities.

  • Industry: Utilized in the manufacture of specialty chemicals, where its specific properties are needed.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability within biological systems. Its effects can be attributed to its ability to modulate biological pathways, possibly by inhibiting key enzymes or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Structural Notes
5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (Target) C₁₉H₁₄FNO₄ 339.32 - Benzyloxy (C₆H₅CH₂O) at pyran-C5
- 4-Fluorophenyl carboxamide at C2
- 4-Oxo pyran ring
Planar pyran core with potential for π-π interactions via benzyloxy and aryl groups.
5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide C₂₂H₂₁NO₅ ~379.41* - 4-Methoxyphenethyl carboxamide
- Lacks fluorine substituent
Extended phenethyl chain may enhance lipophilicity but reduce metabolic stability.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (Compound 5) C₂₇H₂₀F₂N₆S 522.55 - Dual 4-fluorophenyl groups
- Thiazole core with pyrazol-triazole motifs
Isostructural triclinic crystals; non-planar fluorophenyl groups in asymmetric unit.
Thiophene-2-carboxamide with tert-butyl groups (5.10a) C₂₇H₃₀F₃N₃O₃S 558.61 - Thiophene core
- 3,5-di-tert-butyl-2-hydroxybenzylidene hydrazine
Antioxidant potential due to phenolic hydroxyl and bulky tert-butyl groups.
N-(3-Chloro-4-fluorophenyl)-...-tetrahydropyrimidine-1(2H)-carboxamide (Compound 50) C₂₃H₁₈ClF₂N₃O₂ 454.86 - Chloro-fluorophenyl carboxamide
- Tetrahydropyrimidine ring
Rigid bicyclic structure; halogenated aryl groups may enhance target binding.

Note: Molecular weight for estimated based on structural analogy.

Key Comparative Insights

Heterocyclic Core Variations
  • Pyran vs. Thiazole/Thiophene : The target’s pyran ring (with a 4-oxo group) differs from thiazole (in ) and thiophene (in ) cores. Pyran’s oxygen atom may enhance polarity, while thiazole/thiophene’s sulfur could influence electronic properties and binding interactions .
  • Tetrahydropyrimidine : Compound 50 features a saturated pyrimidine ring, offering conformational rigidity compared to the planar pyran system.
Substituent Effects
  • Fluorophenyl vs.
  • Dual Fluorophenyl Groups : Compound 5 contains two 4-fluorophenyl groups, which may increase lipophilicity and metabolic stability compared to the target’s single fluorophenyl moiety.

Biological Activity

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran derivatives, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is C17H16FNO4C_{17}H_{16}FNO_4 with a molecular weight of approximately 321.31 g/mol. The compound features a pyran ring, a benzyloxy group, and a fluorophenyl moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy group enhances hydrophobic interactions, while the carboxamide functionality allows for hydrogen bonding with target sites. This structural arrangement facilitates the modulation of enzymatic activity, particularly in pathways related to cancer progression and inflammation.

Anticancer Properties

Research indicates that 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide exhibits significant anticancer activity through the inhibition of Src kinase. Src family kinases (SFKs) are crucial in various signaling pathways associated with cancer cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth and metastasis .

Case Study : A study synthesized several derivatives of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide and evaluated their inhibitory effects on SFKs in vitro. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings : In vitro studies have shown that treatment with this compound reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

Activity IC50 Value (µM) Mechanism Reference
Src Kinase Inhibition1.5 - 5.0Competitive inhibition at ATP binding site
TNF-alpha Inhibition10 - 20Downregulation of NF-kB pathway
IL-6 Production Reduction15 - 30Inhibition of MAPK signaling

Therapeutic Applications

Given its biological activities, 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has potential therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing Src kinase inhibitors.
  • Anti-inflammatory Drugs : For managing chronic inflammatory diseases.
  • Drug Development : As a scaffold for synthesizing novel compounds targeting specific pathways.

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